Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 This compound is known for its unique structure, which includes a pyrrolo[1,2-c]imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride typically involves the reaction of 4-chlorobutyronitrile with methanol in the presence of hydrogen chloride . This reaction forms the intermediate, which is then further reacted to produce the final compound. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The use of advanced equipment and automation can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives: These compounds share a similar core structure and exhibit comparable reactivity and applications.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are also studied for their potential biological activities and therapeutic applications.
Uniqueness
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is unique due to its specific structure and the presence of the ethyl and amino groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structural features, particularly the pyrrolo[1,2-c]imidazole moiety, suggest a variety of biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Characteristics
- Molecular Formula : C₁₀H₁₆ClN₃O₂
- Molecular Weight : 245.71 g/mol
- CAS Number : 2407965-03-9
The compound's structure includes an amino group and an ethyl acetate side chain, which may enhance its solubility and biological activity compared to other derivatives in the pyrroloimidazole family .
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural similarity with other bioactive imidazole derivatives. Research indicates that compounds in this class exhibit a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, similar to those observed in other pyrroloimidazole derivatives .
- Binding Affinity Studies : Interaction studies are ongoing to determine the binding affinity of this compound towards specific biological targets, which is crucial for understanding its pharmacodynamics .
Structure-Activity Relationships (SAR)
The SAR of this compound highlights the importance of its functional groups:
Functional Group | Impact on Activity |
---|---|
Amino Group | Enhances binding affinity and biological activity |
Ethyl Acetate Side Chain | Increases solubility and may influence pharmacokinetics |
These modifications can significantly alter the compound's efficacy and safety profile in therapeutic contexts .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. Here are notable findings:
- Cytotoxicity Assays : In vitro assays have indicated that structurally similar compounds exhibit IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines, demonstrating promising anticancer activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Ethyl 2-amino derivative | A498 | 0.87 |
Ethyl 2-amino derivative | MDA-MB-231 | 12.91 |
These results underscore the need for further investigation into the specific mechanisms of action and potential therapeutic applications.
Future Directions
Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of this compound. This includes:
- In vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Understanding how structural features influence activity at the molecular level.
- Therapeutic Applications : Exploring potential uses in treating cancer and inflammatory diseases.
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9;/h6,8H,2-5,11H2,1H3;1H |
InChI Key |
ZQRXUCVICONDRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C2CCCN2C=N1)N.Cl |
Origin of Product |
United States |
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